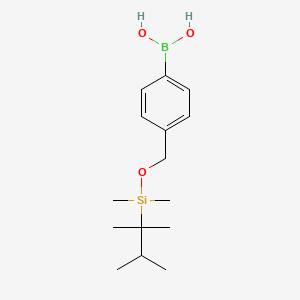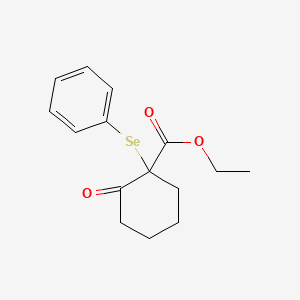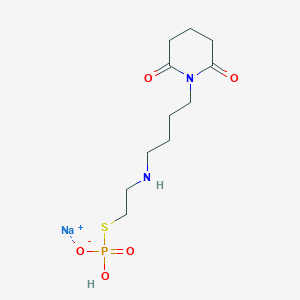
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate typically involves the polymerization of the individual monomers. The reaction conditions include the use of radical initiators and controlled temperatures to ensure the proper formation of the copolymer. For instance, the polymerization of vinyl chloride and vinyl acetate can be initiated using peroxide initiators at temperatures ranging from 50°C to 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization in reactors equipped with temperature and pressure control systems. The resulting copolymer is then purified and processed into the desired form, such as granules or films .
化学反応の分析
Types of Reactions
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in chloroethene is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted alkenes or esters.
科学的研究の応用
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate has several scientific research applications:
Chemistry: Used in the synthesis of copolymers with specific properties for use in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of flexible and durable materials for packaging and construction.
作用機序
The mechanism by which chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, the vinyl groups can undergo polymerization to form long chains, while the ester groups can participate in hydrolysis reactions. These interactions are crucial for the compound’s applications in polymer chemistry and materials science.
類似化合物との比較
Similar Compounds
Vinyl Chloride: A monomer used in the production of polyvinyl chloride (PVC).
Vinyl Acetate: A monomer used in the production of polyvinyl acetate (PVA).
Diethyl Maleate: A diester used in the synthesis of various polymers and copolymers.
Uniqueness
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate is unique due to its combination of three distinct monomers, which imparts specific properties to the resulting copolymer. This combination allows for the creation of materials with tailored properties, such as improved flexibility, durability, and chemical resistance .
特性
分子式 |
C14H21ClO6 |
|---|---|
分子量 |
320.76 g/mol |
IUPAC名 |
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.C2H3Cl/c1-3-11-7(9)5-6-8(10)12-4-2;1-3-6-4(2)5;1-2-3/h5-6H,3-4H2,1-2H3;3H,1H2,2H3;2H,1H2/b6-5-;; |
InChIキー |
OYYOIZJVZYPNPS-XNOMRPDFSA-N |
異性体SMILES |
CCOC(=O)/C=C\C(=O)OCC.CC(=O)OC=C.C=CCl |
正規SMILES |
CCOC(=O)C=CC(=O)OCC.CC(=O)OC=C.C=CCl |
関連するCAS |
65072-38-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)


![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)


![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)

![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)

![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
